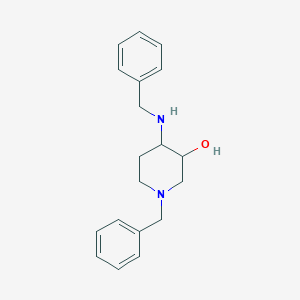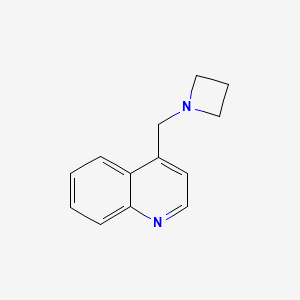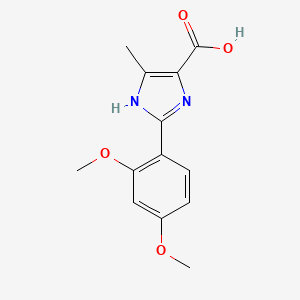![molecular formula C21H32BFN2O3 B15333298 (R)-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester](/img/structure/B15333298.png)
(R)-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a boronic acid ester group, a fluorinated pyrrolidine moiety, and a dimethylphenyl group. These structural features contribute to its reactivity and potential utility in chemical synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of ®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester typically involves multiple steps, including the formation of the boronic acid ester and the introduction of the fluorinated pyrrolidine group. Common synthetic routes may include:
Formation of the Boronic Acid Ester: This step often involves the reaction of a boronic acid with pinacol in the presence of a suitable catalyst.
Introduction of the Fluorinated Pyrrolidine Group: This can be achieved through nucleophilic substitution reactions, where a fluorinated pyrrolidine derivative is reacted with an appropriate electrophile.
Coupling Reactions: The final step may involve coupling the intermediate products to form the desired compound under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial production methods may vary, but they generally follow similar principles, with optimization for scale, yield, and purity.
Analyse Chemischer Reaktionen
®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated pyrrolidine group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester involves its interaction with specific molecular targets and pathways. The boronic acid ester group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, potentially modulating their activity. The fluorinated pyrrolidine group may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester can be compared with other similar compounds, such as:
Phenylboronic Acid Esters: These compounds share the boronic acid ester group but lack the fluorinated pyrrolidine moiety.
Fluorinated Pyrrolidine Derivatives: These compounds contain the fluorinated pyrrolidine group but do not have the boronic acid ester functionality.
Dimethylphenyl Derivatives: These compounds include the dimethylphenyl group but may differ in other structural features.
Eigenschaften
Molekularformel |
C21H32BFN2O3 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
N-[2-(3-fluoropyrrolidin-1-yl)ethyl]-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C21H32BFN2O3/c1-14-11-16(22-27-20(3,4)21(5,6)28-22)12-15(2)18(14)19(26)24-8-10-25-9-7-17(23)13-25/h11-12,17H,7-10,13H2,1-6H3,(H,24,26) |
InChI-Schlüssel |
SZPWYYQMGZWKAP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C(=O)NCCN3CCC(C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


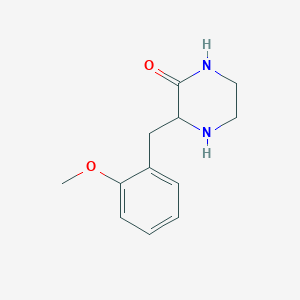

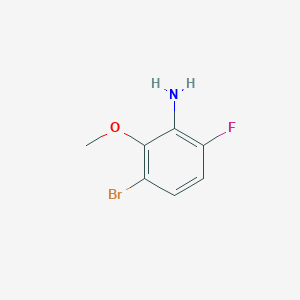

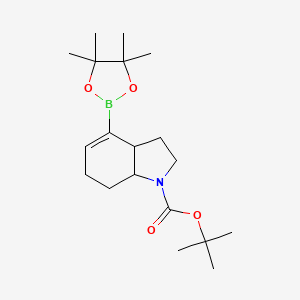
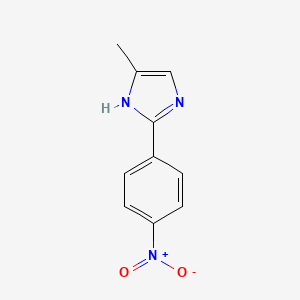

![4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15333258.png)
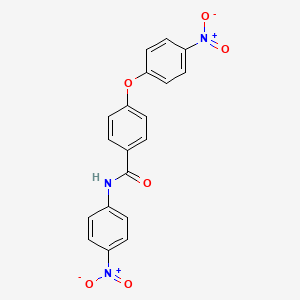
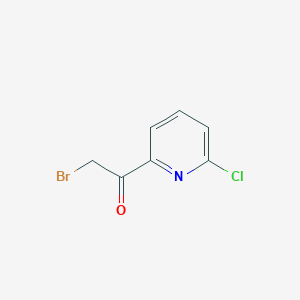
![3-Chloroimidazo[1,2-a]pyridin-7-ol](/img/structure/B15333283.png)
